molecular formula C8H18N2 B107622 (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine CAS No. 75599-23-4

(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine

Cat. No.: B107622
CAS No.: 75599-23-4
M. Wt: 142.24 g/mol
InChI Key: JRHPOFJADXHYBR-OCAPTIKFSA-N
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Description

(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine is a chiral diamine compound with significant importance in organic chemistry. This compound is characterized by its two methyl groups attached to the nitrogen atoms and its cyclohexane ring structure, which provides it with unique stereochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine typically involves the resolution of racemic mixtures or the use of chiral catalysts to achieve the desired enantiomeric purity. One common method is the reaction of cyclohexane-1,2-dione with methylamine under controlled conditions to form the desired diamine. The reaction conditions often include the use of solvents like ethanol or methanol and may require temperature control to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale resolution techniques such as crystallization or chromatography to separate the desired enantiomer from a racemic mixture. These methods are optimized for high throughput and cost-effectiveness, ensuring the compound is produced with high enantiomeric excess and purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or acetonitrile are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oximes, while reduction can produce various amine derivatives .

Scientific Research Applications

(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine apart from similar compounds is its specific stereochemistry and the presence of two methyl groups on the nitrogen atoms. This unique structure provides distinct reactivity and selectivity in chemical reactions, making it valuable in various applications.

Properties

IUPAC Name

(1R,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHPOFJADXHYBR-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@@H]1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75599-23-4
Record name rac-(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine
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